molecular formula C90H90O24P6 B587603 Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) CAS No. 1287268-40-9

Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)

Cat. No. B587603
M. Wt: 1741.529
InChI Key: GWJDWRQSNJIBAE-UHFFFAOYSA-N
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Description

Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a cyclic phosphate ester that has been synthesized using a variety of methods. In

Mechanism Of Action

The mechanism of action of dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) is not fully understood. However, it is believed that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Biochemical And Physiological Effects

Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. The compound has also been investigated for its potential as a drug delivery system due to its ability to form stable complexes with various drugs. However, more research is needed to fully understand the biochemical and physiological effects of the compound.

Advantages And Limitations For Lab Experiments

One advantage of using dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) in lab experiments is its ability to form stable complexes with various drugs, which could potentially enhance drug delivery. However, one limitation is that the compound is relatively expensive and difficult to synthesize.

Future Directions

There are several future directions for research on dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate). One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of the compound's potential as a drug delivery system for various diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of the compound, as well as its mechanism of action.

Synthesis Methods

Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been synthesized using various methods, including the reaction of cyclohexane-1,2,3,4,5,6-hexaol with benzyl chlorophosphate in the presence of a base such as triethylamine. Another method involves the reaction of cyclohexane-1,2,3,4,5,6-hexaol with phosphoryl chloride in the presence of a base. The resulting product is then treated with benzyl alcohol to form dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate).

Scientific Research Applications

Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) has been studied for its potential applications in various fields, including biomedical research and material science. In biomedical research, the compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.

properties

IUPAC Name

dibenzyl [2,3,4,5,6-pentakis[bis(phenylmethoxy)phosphoryloxy]cyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H90O24P6/c91-115(97-61-73-37-13-1-14-38-73,98-62-74-39-15-2-16-40-74)109-85-86(110-116(92,99-63-75-41-17-3-18-42-75)100-64-76-43-19-4-20-44-76)88(112-118(94,103-67-79-49-25-7-26-50-79)104-68-80-51-27-8-28-52-80)90(114-120(96,107-71-83-57-33-11-34-58-83)108-72-84-59-35-12-36-60-84)89(113-119(95,105-69-81-53-29-9-30-54-81)106-70-82-55-31-10-32-56-82)87(85)111-117(93,101-65-77-45-21-5-22-46-77)102-66-78-47-23-6-24-48-78/h1-60,85-90H,61-72H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJDWRQSNJIBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3C(C(C(C(C3OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)OP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7)OP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1)OP(=O)(OCC1=CC=CC=C1)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H90O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732954
Record name Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

myo-Inositol 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]

CAS RN

1287268-40-9
Record name Dodecabenzyl cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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